molecular formula C7H5N3O B1392935 Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933754-42-8

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1392935
CAS No.: 933754-42-8
M. Wt: 147.13 g/mol
InChI Key: WDKZIYWLVBVKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with an aldehyde functional group at the 6th position. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (PP) is a versatile compound that interacts with several targets. It has been identified as a strategic compound for optical applications . In the field of medicinal chemistry, PP derivatives have shown significant potential as inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ) , a lipid kinase involved in vital cellular processes such as cell proliferation, growth, and migration . Additionally, PP derivatives have shown potential as antagonists of Transient receptor potential cation channel subfamily C member 6 (TRPC6), a protein that forms receptor-operated Ca2+ permeable channels .

Mode of Action

The interaction of PP with its targets results in significant changes. As PI3Kδ inhibitors, PP derivatives can disrupt vital cellular processes, potentially offering a therapeutic strategy for the treatment of inflammatory and autoimmune diseases . As TRPC6 antagonists, PP derivatives could potentially be beneficial for the treatment of diseases including cancer .

Biochemical Pathways

PP derivatives affect several biochemical pathways. As PI3Kδ inhibitors, they disrupt the PI3K signaling pathway, which plays a crucial role in cell proliferation, growth, and migration . As TRPC6 antagonists, they influence calcium signaling pathways, which are involved in a wide range of cellular functions .

Pharmacokinetics

The structural versatility of pp permits modifications that could potentially enhance its bioavailability .

Result of Action

The action of PP derivatives can lead to significant molecular and cellular effects. For instance, benzimidazole-linked PP conjugates have shown significant cytotoxicity and can induce apoptosis in cancer cells . They have been found to downregulate EGFR, p-EGFR, STAT3, and p-STAT3, and trigger cell death by apoptosis .

Action Environment

The action, efficacy, and stability of PP can be influenced by various environmental factors. For instance, the photophysical properties of PP derivatives can be tuned by electron-donating groups at position 7 on the fused ring . This suggests that the optical properties of PP derivatives can be manipulated for specific applications, such as in the field of material science .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) pathways . This compound also affects cell cycle progression, leading to cell cycle arrest at the subG1 phase . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts signaling pathways that are essential for cell survival and proliferation. Additionally, this compound can interact with transcription factors, altering gene expression and leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and produce therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It is metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can bind to specific transporters and binding proteins, which facilitate its movement within the cell . The distribution of this compound can also be influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired fused ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways .

Medicine: this compound derivatives have been investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders. Their ability to modulate specific molecular targets makes them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its versatile reactivity allows for the creation of novel compounds with desirable properties .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazine
  • Imidazo[1,5-a]pyridine

Comparison: Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its specific ring fusion and functional group placement. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine, it offers distinct reactivity and biological activity profiles. The presence of the aldehyde group at the 6th position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-8-7-1-2-9-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKZIYWLVBVKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267514
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-42-8
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933754-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.